![molecular formula C16H27BN2O4 B1406586 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester CAS No. 1940181-88-3](/img/structure/B1406586.png)

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester

説明

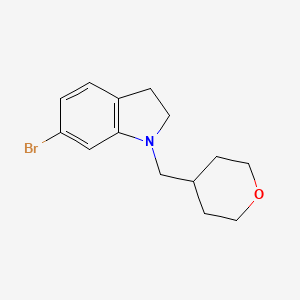

This compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It contains a pyrazole ring attached to a propionic acid tert-butyl ester group, and a boronic ester group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring, a propionic acid tert-butyl ester group, and a boronic ester group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in borylation reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学的研究の応用

Chemical Reactivity and Synthesis Potential

The compound 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester exhibits significant potential as a building block in the synthesis of heterocyclic compounds. Its reactivity makes it a valuable component for generating various classes of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The compound's unique reactivity under relatively mild conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, highlighting its importance in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of related chemical structures is crucial for assessing the potential environmental impact of chemicals. Ethyl tert-butyl ether (ETBE), a compound with a similar tert-butyl group, undergoes biodegradation through aerobic processes and cometabolism, with the involvement of specific enzymes and genes. Despite the presence of ETBE-degrading microorganisms, anaerobic biodegradation pathways remain underexplored, and the influence of co-contaminants on ETBE degradation is a factor to consider in environmental assessments (Thornton et al., 2020).

Material Design and Optical Properties

Certain esters, such as cellulose esters, demonstrate significant material design applications, including the creation of retardation films with distinctive orientation birefringence and wavelength dispersion. The orientation birefringence of these materials, influenced by ester groups, can be fine-tuned through material design, demonstrating the potential for precise optical applications. The modification of orientation birefringence through the addition of plasticizers suggests that structural modifications in esters can lead to substantial changes in optical properties, offering avenues for advanced material design (Yamaguchi et al., 2012).

Biopolymer Modification and Drug Delivery

Chemical modifications of biopolymers, such as xylan, open up possibilities for creating novel biopolymer ethers and esters with specific functional properties. The introduction of different functional groups and the control over substitution patterns allow for the generation of biopolymers with tailored properties, potentially useful in drug delivery applications. For instance, xylan esters have shown potential in forming nanoparticles for drug delivery, illustrating the role of chemical modification in expanding the functionality of biopolymers (Petzold-Welcke et al., 2014).

特性

IUPAC Name |

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O4/c1-11(13(20)21-14(2,3)4)19-10-12(9-18-19)17-22-15(5,6)16(7,8)23-17/h9-11H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJGDLFDBIRQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)